Tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a difluoromethyl group and a hydroxypyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and hydroxypyrrolidine ring play crucial roles in its activity, influencing its binding affinity and specificity for target molecules. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate include:
- tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
- 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate derivatives .
Uniqueness
What sets (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate apart from similar compounds is its specific stereochemistry and the presence of both the difluoromethyl group and the hydroxypyrrolidine ring. These features contribute to its unique chemical and biological properties, making it a compound of significant interest for various research applications .
Properties
IUPAC Name |
tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-5-6(14)4-7(13)8(11)12/h6-8,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBQHUBZNSRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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